4-(2,2-Difluoro-ethylamino)-piperidine-1-carboxylic acid tert-butyl ester
Description
4-(2,2-Difluoro-ethylamino)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate protective group and a 2,2-difluoroethylamine substituent at the 4-position of the piperidine ring. This compound is part of a broader class of tert-butyl piperidine carboxylate esters, which are widely used as intermediates in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
tert-butyl 4-(2,2-difluoroethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22F2N2O2/c1-12(2,3)18-11(17)16-6-4-9(5-7-16)15-8-10(13)14/h9-10,15H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZIEDCVHSQERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669736 | |
| Record name | tert-Butyl 4-[(2,2-difluoroethyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010422-66-8 | |
| Record name | tert-Butyl 4-[(2,2-difluoroethyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(2,2-Difluoro-ethylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1010422-66-8) is a synthetic compound with a molecular formula of C12H22F2N2O2 and a molecular weight of 264.31 g/mol. This compound is part of a broader class of piperidine derivatives that have garnered attention for their potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C12H22F2N2O2
- Molecular Weight : 264.31 g/mol
- CAS Number : 1010422-66-8
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in the fields of antiviral and anticancer research.
Antiviral Activity
Recent studies have shown that piperidine derivatives exhibit significant antiviral properties. For instance, compounds similar to 4-(2,2-Difluoro-ethylamino)-piperidine have been evaluated for their effectiveness against various strains of coronaviruses, including SARS-CoV-2. These compounds demonstrated micromolar activity against viral proteases, which are crucial for viral replication .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that piperidine derivatives can inhibit the growth of cancer cell lines, suggesting a potential role in cancer therapy. The structure-activity relationship (SAR) analyses indicate that modifications at specific positions significantly enhance cytotoxicity against various cancer types .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | SARS-CoV-2 | 7.4 | |
| Anticancer | HT29 (Colon Cancer) | <10 | |
| Anticancer | Jurkat Cells | <5 |
Detailed Research Findings
- Antiviral Mechanism : The compound's antiviral activity was attributed to its ability to inhibit the main protease (Mpro) of coronaviruses, which is essential for viral replication. In silico studies have supported the binding affinity of these piperidine derivatives to the catalytic site of Mpro .
- Cytotoxicity Studies : In vitro assays demonstrated that 4-(2,2-Difluoro-ethylamino)-piperidine derivatives exhibited potent cytotoxic effects against various cancer cell lines, including those resistant to standard treatments. The presence of electron-withdrawing groups was found to enhance this activity significantly .
- SAR Analysis : The SAR studies revealed that modifications on the piperidine ring could lead to increased potency and selectivity against target cells. For example, substituents at the 4-position were critical for enhancing anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of tert-butyl piperidine carboxylate esters allows for tailored applications. Below is a comparative analysis of key analogs:
Structural and Functional Group Variations
Physicochemical Properties
- Polarity: Fluorine atoms in the target compound increase polarity compared to non-fluorinated analogs (e.g., 4-(4-vinyl-phenoxy) derivative ).
- Stability : Sulfonyl-containing derivatives (e.g., ) exhibit higher thermal stability than esters with labile groups like chloroacetyl .
- Solubility : Carboxymethoxy-phenyl derivatives show improved aqueous solubility due to ionizable carboxylic acid groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
